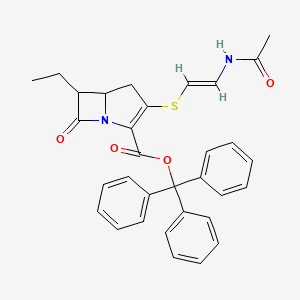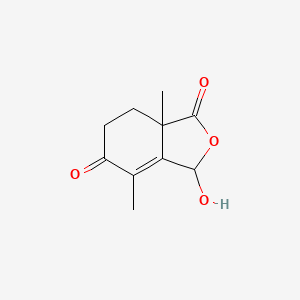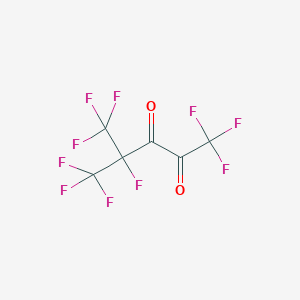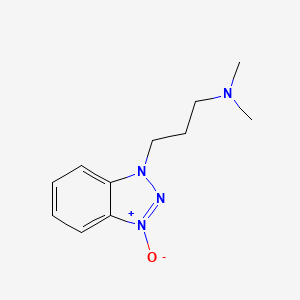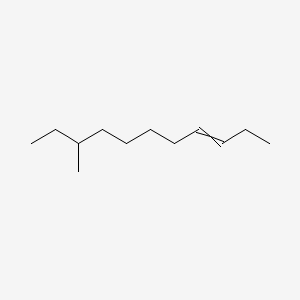
N-(4-nitrophenyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)dodecanamide is an organic compound that belongs to the class of amides It consists of a dodecanamide backbone with a 4-nitrophenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)dodecanamide typically involves the reaction of 4-nitroaniline with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-nitrophenyl)dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products Formed
Reduction: 4-aminophenyl dodecanamide.
Substitution: Various substituted phenyl dodecanamides depending on the nucleophile used.
Hydrolysis: Dodecanoic acid and 4-nitroaniline.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)dodecanamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Studied for its potential anticancer properties, as nitroaromatic compounds have shown activity against certain cancer cell lines.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-nitrophenyl)dodecanamide depends on the specific application. For example, in its potential anticancer activity, the compound may exert its effects by inducing oxidative stress in cancer cells, leading to cell death. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components. The molecular targets and pathways involved in this process include the mitochondrial electron transport chain and various cellular antioxidant systems.
Vergleich Mit ähnlichen Verbindungen
N-(4-nitrophenyl)dodecanamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)acetamide: A smaller analog with similar chemical properties but different physical properties due to the shorter acyl chain.
N-(4-aminophenyl)dodecanamide:
N-(4-nitrophenyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of the nitro group and the long dodecanamide chain, which imparts distinct chemical and physical properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
71226-80-7 |
|---|---|
Molekularformel |
C18H28N2O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)dodecanamide |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(22)23/h12-15H,2-11H2,1H3,(H,19,21) |
InChI-Schlüssel |
YSEDMNPEWLNVGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





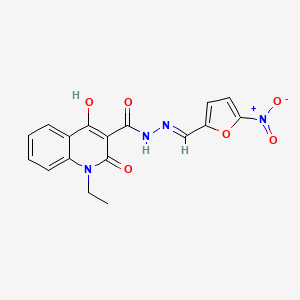
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
